molecular formula C18H21NO3S B225362 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-ethylphenyl methyl ether

4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-ethylphenyl methyl ether

Cat. No.: B225362
M. Wt: 331.4 g/mol
InChI Key: CPLYIMAIJPZNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-ethylphenyl methyl ether is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with ethyl and methoxy groups. The tetrahydroisoquinoline core is a common structural motif in many natural and synthetic compounds, known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-ethylphenyl methyl ether typically involves multi-step organic reactions. One common method starts with the preparation of the sulfonyl chloride derivative of 3-ethyl-4-methoxyphenyl. This intermediate is then reacted with tetrahydroisoquinoline under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and bases such as triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-ethylphenyl methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-ethylphenyl methyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-ethylphenyl methyl ether involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The tetrahydroisoquinoline core can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-ethylphenyl methyl ether shares structural similarities with other sulfonyl-substituted tetrahydroisoquinolines: .

    Compounds like 2-[(3-Methyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline and 2-[(3-Ethyl-4-hydroxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline: are examples of similar molecules.

Uniqueness

The unique combination of the ethyl and methoxy substituents on the phenyl ring, along with the sulfonyl group, gives this compound distinct chemical and biological properties. These features make it a valuable compound for various research applications .

Properties

Molecular Formula

C18H21NO3S

Molecular Weight

331.4 g/mol

IUPAC Name

2-(3-ethyl-4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C18H21NO3S/c1-3-14-12-17(8-9-18(14)22-2)23(20,21)19-11-10-15-6-4-5-7-16(15)13-19/h4-9,12H,3,10-11,13H2,1-2H3

InChI Key

CPLYIMAIJPZNGT-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC

Origin of Product

United States

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